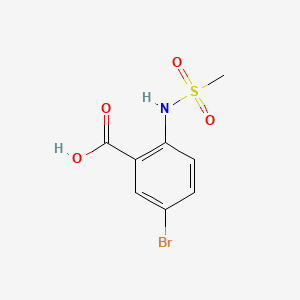

5-Bromo-2-(methylsulfonamido)benzoic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPDYTWKYXLERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Methylsulfonamido Benzoic Acid

Retrosynthetic Analysis of the 5-Bromo-2-(methylsulfonamido)benzoic Acid Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. For this compound, two primary bond disconnections are considered: the sulfonamide (C–N) bond and the aryl bromide (C–Br) bond. This leads to two logical synthetic pathways.

Pathway A involves an initial disconnection of the N-S bond of the sulfonamide group. This functional group interconversion (FGI) points to a precursor amine, specifically 2-amino-5-bromobenzoic acid. This intermediate is a well-known compound that can be synthesized from the bromination of 2-aminobenzoic acid (anthranilic acid). chemicalbook.comchemicalbook.com The subsequent step would be the formation of the sulfonamide via reaction with methanesulfonyl chloride.

Pathway B prioritizes the disconnection of the C–Br bond. This suggests an electrophilic aromatic substitution (bromination) as the final key step. The precursor molecule would be 2-(methylsulfonamido)benzoic acid. This intermediate can, in turn, be synthesized from 2-aminobenzoic acid by reaction with methanesulfonyl chloride. The feasibility of this pathway hinges on the regioselectivity of the bromination step.

Classical and Modern Approaches to the Synthesis of this compound

The synthesis of this compound can be achieved by several methods, each involving key steps of bromination and sulfonamide formation. The sequence of these steps is a critical consideration for a successful synthesis.

Regioselective Bromination Strategies for Substituted Benzoic Acids

The introduction of a bromine atom at the C-5 position of the benzoic acid ring is a crucial transformation. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the aromatic ring.

In the context of Pathway A, the starting material is 2-aminobenzoic acid. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing. When both are present, the powerful activating effect of the amino group dominates. Bromination of 2-aminobenzoic acid typically yields 2-amino-5-bromobenzoic acid, as the para position relative to the amino group is favored. chemicalbook.comchemicalbook.com

In Pathway B, the substrate for bromination is 2-(methylsulfonamido)benzoic acid. The methylsulfonamido group (-NHSO₂CH₃) is also an ortho, para-director, while the carboxylic acid remains a meta-director. Both groups direct an incoming electrophile to the C-5 position (which is para to the sulfonamido group and meta to the carboxyl group), making the bromination of this intermediate highly regioselective for the desired product.

Common brominating agents for these transformations include molecular bromine (Br₂) in the presence of a catalyst like iron or an acid such as sulfuric acid, or N-Bromosuccinimide (NBS). chemicalbook.comgoogle.com A patent describes the synthesis of 5-bromo-2-alkylbenzoic acid by treating the corresponding 2-alkylbenzoic acid with bromine in sulfuric acid, highlighting an industrial approach to this type of regioselective bromination. google.com

| Method | Substrate | Reagents & Conditions | Primary Product | Yield |

| Electrophilic Bromination | 2-Methylbenzoic Acid | Br₂ in concentrated H₂SO₄, 25°C, 20h | 5-Bromo-2-methylbenzoic acid (isomer mixture) | 97% (crude) |

| Electrophilic Bromination | 2-Methylbenzoic Acid | 1,3-dibromo-5,5-dimethylhydantoin in conc. H₂SO₄, RT, 5h | 5-Bromo-2-methylbenzoic acid | 88% |

| Electrophilic Bromination | 2-Aminobenzoic Acid | Br₂ in glacial acetic acid, 15°C, 1h | 2-Amino-5-bromobenzoic acid | Not specified |

This table presents data for analogous bromination reactions to illustrate common conditions. chemicalbook.comchemicalbook.com

Introduction of the Methylsulfonamido Moiety: Reaction Mechanisms and Positional Selectivity

The formation of the sulfonamide bond is typically achieved by reacting an amine with a sulfonyl chloride. cbijournal.com In the synthesis of the target molecule, this involves the reaction of a 2-aminobenzoic acid derivative with methanesulfonyl chloride (CH₃SO₂Cl).

The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. This is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. cbijournal.com

A specific literature example details the reaction of methyl-2-amino-5-bromobenzoate with methanesulfonyl chloride in dichloromethane (B109758), heated for 2-3 days, to produce methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate. researchgate.net This demonstrates the direct formation of the required sulfonamide linkage on a pre-brominated scaffold. The positional selectivity is guaranteed as the starting material already possesses the amine at the desired C-2 position.

| Reactant 1 (Amine) | Reactant 2 (Sulfonylating Agent) | Base/Solvent | Product | Yield |

| Aniline | Benzenesulfonyl chloride | Pyridine | N-Phenylbenzenesulfonamide | 100% |

| Aniline | Benzenesulfonyl chloride | Triethylamine / Diethyl ether | N-Phenylbenzenesulfonamide | 85% |

| Methyl-2-amino-5-bromobenzoate | Methanesulfonyl chloride | Dichloromethane (no external base mentioned) | Methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate | Not specified |

This table shows examples of sulfonamide formation reactions. cbijournal.comresearchgate.net

Carboxylic Acid Functionalization and Protective Group Chemistry in Multi-step Synthesis

In a multi-step synthesis, certain functional groups may need to be temporarily "protected" to prevent them from interfering with reactions targeting other parts of the molecule. The carboxylic acid group is acidic and can react with bases or nucleophiles. oup.com Therefore, if reaction conditions involve strong bases or organometallic reagents, protection is often necessary.

The most common protecting group for a carboxylic acid is an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. oup.comlibretexts.org These are typically formed by standard esterification reactions (e.g., Fischer esterification with an alcohol and acid catalyst) and are stable under a variety of conditions.

For the synthesis of this compound, protection might be employed before the sulfonylation step. For instance, 2-amino-5-bromobenzoic acid could be converted to its ethyl ester. The resulting ethyl 2-amino-5-bromobenzoate can then undergo reaction with methanesulfonyl chloride. The final step would be the deprotection (hydrolysis) of the ester to reveal the free carboxylic acid. Ester hydrolysis is typically achieved by saponification with a base (e.g., NaOH or KOH) followed by acidification. organic-chemistry.org

A patent for a related compound demonstrates the utility of this strategy, where 5-bromo-2-aminobenzoic acid ethyl ester is used in a reaction, and the ester is later hydrolyzed to yield the final acid product. google.com

| Protecting Group | Formation | Common Removal Conditions | Stability |

| Methyl/Ethyl Ester | R-COOH + CH₃OH/C₂H₅OH, H⁺ catalyst | Acid or base-catalyzed hydrolysis (e.g., NaOH, then H₃O⁺) | Stable to weak bases, electrophiles, and mild reducing agents. |

| Benzyl (Bn) Ester | R-COOH + Benzyl alcohol | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base; sensitive to catalytic hydrogenation. |

| tert-Butyl (tBu) Ester | R-COOH + Isobutylene, H⁺ catalyst | Mild acid (e.g., Trifluoroacetic acid) | Stable to base and nucleophiles; sensitive to acid. |

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles can be applied to the synthesis of the target molecule to create more sustainable and environmentally benign routes.

Prevention of Waste : Synthetic routes should be designed to maximize the incorporation of all materials used into the final product (high atom economy). acs.org One-pot reactions, where multiple steps are performed in the same reactor without isolating intermediates, can significantly reduce waste from workup and purification steps. A hypothetical one-pot synthesis could involve the sulfonylation of 2-aminobenzoic acid followed by in-situ bromination in the same reaction vessel.

Safer Solvents and Auxiliaries : Many traditional organic reactions use volatile and often toxic organic solvents. Green alternatives include performing reactions in water, supercritical fluids, or solvent-free conditions (mechanochemistry). ijfmr.com The synthesis of sulfonamides, for example, has been demonstrated in aqueous media, which avoids the use of chlorinated solvents or pyridine. cbijournal.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. paperpublications.org While the core reactions discussed (bromination and sulfonylation) often use stoichiometric reagents, research into catalytic C-H functionalization could provide future pathways for a more sustainable synthesis. acs.orgnih.gov

A greener proposed route could involve the reaction of 2-amino-5-bromobenzoic acid with methanesulfonyl chloride in water with a recyclable base, followed by simple filtration to isolate the product, minimizing solvent waste and purification steps.

Strategies for the Divergent Synthesis of Analogues and Homologues of this compound

Divergent synthesis is a strategy that allows for the creation of a wide range of structurally related compounds from a common intermediate. This is highly valuable for building libraries of molecules for research purposes.

Starting from a common intermediate like 2-amino-5-bromobenzoic acid , a variety of analogues can be synthesized:

Varying the Sulfonamide Group : By using different sulfonyl chlorides (e.g., ethanesulfonyl chloride, propanesulfonyl chloride, benzenesulfonyl chloride) in the reaction, a library of homologues with different N-sulfonyl groups can be generated. nih.gov

Modifying the Amine : The sulfonamide nitrogen can be further alkylated after its initial formation to create N-alkyl-N-(arylsulfonyl) derivatives. For example, reacting the product with an alkyl halide in the presence of a base like sodium hydride can introduce a second substituent on the nitrogen. researchgate.net

Alternatively, starting from 2-(methylsulfonamido)benzoic acid :

Varying the Halogen : Instead of bromination, other halogenating agents can be used to introduce different halogens at the 5-position. For example, N-Chlorosuccinimide (NCS) could be used for chlorination.

Late-Stage C-H Functionalization : Modern palladium-catalyzed methods allow for the direct functionalization of C-H bonds. acs.orgnih.gov A core structure like 2-(methylsulfonamido)benzoic acid could potentially undergo directed C-H arylation, olefination, or other transformations at the 5-position, providing access to a diverse set of non-halogenated analogues. nih.gov

This divergent approach allows for the systematic modification of each part of the molecule—the halogen, the sulfonamide alkyl group, and the substitution on the aromatic ring—enabling the efficient production of a diverse chemical library.

Modifications of the Halogen Substituent (Bromine)

The bromine atom on the aromatic ring of this compound is a versatile handle for introducing structural diversity. One of the most powerful methods for its modification is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the brominated aromatic ring and a variety of organoborane reagents, such as boronic acids or boronic esters. libretexts.org This methodology is widely employed to synthesize biaryl compounds, which are prevalent in medicinal chemistry and materials science.

For instance, the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 5-aryl-2-(methylsulfonamido)benzoic acid derivative. The reaction typically proceeds under mild conditions and exhibits a broad substrate scope. nih.gov

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions of this compound

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-2-(methylsulfonamido)benzoic acid |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-(4-Methoxyphenyl)-2-(methylsulfonamido)benzoic acid |

| This compound | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 5-(3-Pyridinyl)-2-(methylsulfonamido)benzoic acid |

It is important to note that the choice of catalyst, ligand, and base can be crucial for the success of the Suzuki-Miyaura coupling, and optimization of these parameters may be necessary for specific substrates.

Variations of the Sulfonamido Substituent (Methylsulfonamido)

The methylsulfonamido group, while generally stable, can also be a site for chemical modification, although this is less common than transformations involving the bromine or carboxylic acid functionalities. One potential modification is N-alkylation. For example, the synthesis of a related compound, methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, involves the deprotonation of the sulfonamide nitrogen with a strong base like sodium hydride, followed by reaction with an alkylating agent. nih.gov A similar strategy could potentially be applied to this compound, provided the carboxylic acid is protected or a selective alkylation can be achieved.

Another possibility, though more synthetically challenging, would be the cleavage of the sulfonamide bond to reveal the parent amine. This would require harsh conditions and is generally not a preferred synthetic route unless the amine functionality is specifically desired.

Derivatization of the Carboxylic Acid Moiety for Research Probes

The carboxylic acid group is arguably the most readily derivatized functional group in this compound, making it an excellent anchor point for the attachment of research probes such as fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. The most common method for this derivatization is through the formation of an amide bond.

The carboxylic acid can be activated using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), to form a reactive intermediate. This intermediate then readily reacts with a primary or secondary amine to form a stable amide linkage. For instance, coupling with a fluorescently labeled amine would yield a fluorescent probe that could be used in biological imaging studies.

Table 2: Examples of Carboxylic Acid Derivatization for Research Probes

| Derivatization Reaction | Reagents | Probe Functionality | Potential Application |

| Amide Bond Formation | Fluorescein-amine, EDC, HOBt | Fluorescence | Cellular imaging, high-throughput screening |

| Esterification | Bromomethylcoumarin, DBU | Caged Compound | Photo-releasable probes |

| Amide Bond Formation | Biotin-amine, HATU | Biotinylation | Affinity-based purification, protein interaction studies |

The choice of coupling reagent and reaction conditions can be tailored to the specific amine and the desired final product, ensuring high yields and purity. nih.gov

Mechanistic Investigations of Key Synthetic Steps in the Formation of this compound and its Derivatives

The synthesis of this compound likely proceeds through a multi-step sequence, with the key transformations being the formation of the sulfonamide bond and the bromination of the aromatic ring.

A plausible synthetic route starts with 2-aminobenzoic acid (anthranilic acid). The amino group can be reacted with methanesulfonyl chloride in the presence of a base to form 2-(methylsulfonamido)benzoic acid. This reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

The subsequent bromination of 2-(methylsulfonamido)benzoic acid is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring are crucial for determining the regioselectivity of this step. The methylsulfonamido group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Due to the steric hindrance at the ortho-position to the bulky sulfonamido group and the deactivating nature of the carboxyl group, the bromine is expected to be directed to the position para to the sulfonamido group, which is the 5-position of the benzoic acid ring. The reaction is typically carried out using a brominating agent such as bromine in the presence of a Lewis acid catalyst or N-bromosuccinimide (NBS) in an acidic medium. chemicalbook.comgoogle.com Kinetic and mechanistic studies on the bromination of structurally similar compounds, such as sulfanilic acid, have shown that the reaction rate can be influenced by factors like the concentration of the reactants and the pH of the medium. bas.bg

Process Optimization and Scale-Up Considerations for Academic Synthetic Efforts

For academic synthetic efforts, the optimization of the reaction conditions and the potential for scale-up are important practical considerations. The goal is to develop a robust and reproducible synthetic route that provides the target compound in high yield and purity.

Key parameters to consider for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For the sulfonamide formation, a non-protic solvent like dichloromethane or tetrahydrofuran (B95107) is often used. For the bromination step, a solvent that can facilitate the electrophilic substitution, such as acetic acid or a chlorinated solvent, may be employed.

Temperature: Reaction temperatures should be carefully controlled to minimize the formation of side products. Some reactions may require cooling to prevent runaway reactions, while others may need heating to proceed at a reasonable rate.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time and avoid over-reaction or decomposition of the product.

Purification: The purification of the final product and intermediates is a critical step. Recrystallization is often a suitable method for obtaining highly pure solid compounds. chemicalbook.com For more challenging separations, column chromatography may be necessary.

When scaling up a synthesis from a few milligrams to several grams, several factors need to be considered. Heat transfer can become an issue in larger reaction vessels, and efficient stirring is crucial to ensure homogeneity. The addition of reagents may need to be done more slowly to control the reaction exotherm. Furthermore, the work-up and purification procedures may need to be adapted for larger quantities of material. For instance, extraction and filtration processes can be more time-consuming on a larger scale. Careful planning and consideration of these factors are essential for the successful and safe scale-up of the synthesis of this compound in an academic research setting.

Molecular and Supramolecular Chemistry of 5 Bromo 2 Methylsulfonamido Benzoic Acid

Conformational Analysis and Intramolecular Interactions (e.g., Intramolecular Hydrogen Bonding)

The conformation of 5-Bromo-2-(methylsulfonamido)benzoic acid is significantly influenced by the potential for strong intramolecular interactions. While a specific conformational analysis for this exact molecule is not detailed in the reviewed literature, extensive studies on closely related ortho-substituted sulfonamides and benzoic acids provide a robust model for its expected behavior.

A critical feature is the anticipated intramolecular hydrogen bond between the hydrogen atom of the sulfonamide (N-H) and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction forms a stable six-membered pseudo-ring. Studies on analogous compounds, such as 5-Bromo-2-((4-methylphenyl)sulfonamido)benzamide, have confirmed through X-ray diffraction the presence of a similar intramolecular N–H···O=C hydrogen bond, which locks the conformation. mdpi.com In these structures, the sulfonamide hydrogen acts as the donor and the carbonyl oxygen as the acceptor, creating a planar S(6) graph set motif. mdpi.commdpi.com A significant downfield chemical shift of the sulfonamide proton in ¹H-NMR spectra of these related molecules further corroborates the existence of this hydrogen bond in solution. mdpi.com

| Interaction Type | Donor | Acceptor | Resulting Motif | Supporting Evidence from Analogs |

| Intramolecular H-Bond | Sulfonamide (N-H) | Carboxylic Acid (C=O) | S(6) pseudo-ring | X-ray diffraction and NMR data from related sulfonamides show this interaction stabilizes the conformation. mdpi.comnih.gov |

Intermolecular Interactions and Self-Assembly in the Solid State and Solution Phase

The self-assembly of this compound into supramolecular structures is driven by a hierarchy of non-covalent interactions. These forces dictate the packing of molecules in the crystalline state and their aggregation behavior in solution.

The most predictable and dominant intermolecular interaction in the solid state of this compound is the formation of carboxylic acid inversion dimers. This is a highly robust and common supramolecular synthon for carboxylic acids. In crystal structures of analogous compounds like 5-Bromo-2-(phenylamino)benzoic acid, molecules pair up through classic O-H···O hydrogen bonds between their carboxylic acid groups, forming a cyclic R²₂(8) motif. nih.govresearchgate.net

Beyond the carboxylic acid dimer, the sulfonamide group offers additional sites for hydrogen bonding. The sulfonamide N-H group, while primarily engaged in an intramolecular hydrogen bond, could potentially participate in intermolecular interactions if the conformation allows. More significantly, the two oxygen atoms of the sulfonyl group (–SO₂–) are potent hydrogen bond acceptors. mdpi.com In the crystal structures of related sulfonamides, these oxygen atoms are frequently observed participating in N–H···O=S or C–H···O=S intermolecular hydrogen bonds, linking the primary dimers or chains into higher-dimensional networks. mdpi.commdpi.com This ability of the sulfonyl oxygen atoms to form hydrogen bonds in multiple dimensions is a key factor in the crystal engineering of sulfonamide-containing molecules. mdpi.com

| Interaction Type | Donor | Acceptor | Resulting Motif | Significance |

| Intermolecular H-Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | R²₂(8) Dimer | The primary and most stable synthon, forming the fundamental building block of the crystal structure. nih.gov |

| Intermolecular H-Bond | Amide (N-H) of neighbor | Sulfonyl (S=O) | Chain/Sheet | Links the primary dimers into extended 1D, 2D, or 3D networks. mdpi.com |

The bromine atom at the 5-position of the benzene (B151609) ring introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where the electropositive region (the σ-hole) on the halogen atom interacts with a nucleophile, such as an oxygen or nitrogen atom. nih.gov While specific studies on halogen bonding in this compound have not been reported in the reviewed literature, the presence of the C-Br bond along with potential halogen bond acceptors (like the sulfonyl and carbonyl oxygens) suggests this interaction could play a role in the crystal packing. uomphysics.net In similar bromo-substituted aromatic compounds, halogen bonds (e.g., Br···O) have been shown to be influential in directing supramolecular architecture. uomphysics.net

Crystal Engineering and Polymorphism Studies of this compound

Crystal engineering seeks to design and control the formation of crystalline solids with desired properties. The functional groups in this compound make it a candidate for such studies. However, based on the surveyed literature, no specific crystal engineering or polymorphism studies for this particular compound have been published. The existence of multiple hydrogen bonding sites and potential for different conformational arrangements (conformational polymorphism) suggests that this molecule could exist in more than one crystalline form (polymorph), but this has not been experimentally verified in the available research.

Host-Guest Chemistry and Complexation Behavior with Model Molecular Receptors

The ability of a molecule to act as a guest in a host-guest complex depends on its size, shape, and functional groups. Aromatic carboxylic acids are known to form complexes with various molecular hosts, such as cyclodextrins. nih.gov However, there are no specific reports in the reviewed literature detailing the host-guest chemistry or complexation behavior of this compound with any model receptors.

Solution-Phase Aggregation Phenomena and Spectroscopic Characterization

The behavior of this compound in solution is governed by a combination of intermolecular forces, leading to aggregation phenomena. Spectroscopic techniques are pivotal in elucidating both the molecular structure and these supramolecular assemblies.

Solution-Phase Aggregation Phenomena

While specific studies on the solution-phase aggregation of this compound are not extensively documented in publicly available literature, the behavior can be inferred from the well-established chemistry of its constituent functional groups: the carboxylic acid and the sulfonamide moieties. Benzoic acid and its derivatives are known to form stable hydrogen-bonded dimers in non-polar and moderately polar solvents. This dimerization occurs through the formation of a cyclic motif involving two intermolecular hydrogen bonds between the carboxyl groups of two separate molecules. This strong interaction significantly influences the solubility and effective molecular weight of the compound in solution.

Similarly, the sulfonamide group is capable of acting as both a hydrogen bond donor (from the N-H proton) and acceptor (via the oxygen atoms of the sulfonyl group). This allows for the formation of intermolecular hydrogen bonds, which can contribute to the self-assembly of the molecules in solution. In the case of this compound, it is highly probable that the dominant form of aggregation in solution is the formation of centrosymmetric dimers driven by the carboxylic acid groups. Further aggregation through sulfonamide-sulfonamide or sulfonamide-carboxylic acid interactions is also possible, leading to more complex supramolecular structures. The extent of this aggregation is expected to be dependent on the solvent's polarity and concentration.

Spectroscopic Characterization

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic methods. The expected data, based on the analysis of structurally similar compounds, are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for detailing the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the sulfonamide group, and the acidic proton of the carboxylic acid. The aromatic region will display a characteristic splitting pattern due to the coupling between adjacent protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. The broadness is due to hydrogen bonding and chemical exchange. |

| Aromatic (H-3) | 7.9 - 8.1 | Doublet | Coupled to H-4. |

| Aromatic (H-4) | 7.6 - 7.8 | Doublet of Doublets | Coupled to H-3 and H-6. |

| Aromatic (H-6) | 7.3 - 7.5 | Doublet | Coupled to H-4. |

| Methyl (-SO₂CH₃) | 3.0 - 3.3 | Singlet | |

| Sulfonamide (-SO₂NH-) | 9.0 - 11.0 | Broad Singlet | Chemical shift and visibility can be solvent dependent. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the carbon atoms present in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 170 |

| Aromatic (C -1) | 138 - 142 |

| Aromatic (C -2) | 135 - 138 |

| Aromatic (C -3) | 130 - 133 |

| Aromatic (C -4) | 125 - 128 |

| Aromatic (C -5) | 118 - 122 (Attached to Bromine) |

| Aromatic (C -6) | 115 - 118 |

| Methyl (-SO₂C H₃) | 35 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups due to their characteristic absorption frequencies. The spectrum will be dominated by the vibrations of the carboxylic acid and sulfonamide groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching (Hydrogen-bonded) | 2500 - 3300 | Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Methyl C-H | Asymmetric & Symmetric Stretching | 2900 - 3000 | Weak to Medium |

| Carboxylic Acid C=O | Stretching (Dimer) | 1680 - 1710 | Strong |

| Aromatic C=C | Stretching | 1550 - 1600 | Medium to Strong |

| Sulfonamide S=O | Asymmetric Stretching | 1320 - 1350 | Strong |

| Sulfonamide S=O | Symmetric Stretching | 1150 - 1180 | Strong |

| Carboxylic Acid C-O | Stretching | 1250 - 1320 | Medium |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₈BrNO₄S), the molecular weight is approximately 308.99 g/mol (for the most common isotopes, ⁷⁹Br). The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

Molecular Ion Peak [M]⁺: m/z ~309 and 311.

Loss of -OH: [M-17]⁺

Loss of -COOH: [M-45]⁺

Loss of -SO₂CH₃: [M-79]⁺

Loss of Br: [M-79/81]⁺

Further fragmentation of the aromatic ring and substituent groups.

Molecular Mechanisms of Biological Activity and Chemical Biology Applications Excluding Clinical Data

Identification and Characterization of Molecular Targets

Investigations into the biological activity of 5-Bromo-2-(methylsulfonamido)benzoic Acid and its analogues have identified several potential molecular targets. These studies, conducted in non-clinical model systems, provide a foundational understanding of the compound's pharmacodynamics.

Enzyme Inhibition Studies and Mechanistic Elucidation

The N-acylsulfonamide moiety is a key structural feature in many biologically active molecules, often acting as a bioisostere for carboxylic acids and participating in enzyme inhibition. Current time information in Pasuruan, ID.nih.gov This functional group is present in a number of marketed drugs and is known for its chemical and enzymatic stability, making it a valuable component in the design of enzyme inhibitors. researchgate.net

Phosphodiesterase-4 (PDE4) is a well-established target for anti-inflammatory drugs, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates inflammatory responses. mdpi.comnih.gov The therapeutic potential of PDE4 inhibitors is recognized in metabolic and inflammatory disorders. researchgate.net Although direct evidence linking this compound to PDE4 inhibition is scarce, the general anti-inflammatory properties of related benzoic acid and sulfonamide compounds suggest this as a plausible area for future investigation. nih.govnih.gov

Ion Channel Modulation and Biophysical Functional Assays

The modulation of ion channels presents another avenue through which this compound and its derivatives may exert biological effects. Of particular interest are the TWIK-related potassium (TREK) channels, which are members of the two-pore domain potassium (K2P) channel family. nih.gov These channels are involved in regulating cellular electrical activity and are considered therapeutic targets for various conditions.

Currently, there is a lack of specific research demonstrating the direct modulation of TREK channels by this compound. However, the general principle of ion channel modulation by small molecules is well-established, and the structural features of this compound could potentially allow for interaction with ion channel proteins. Future biophysical functional assays in cellular models would be necessary to explore this possibility.

Modulation of Cellular Pathways and Signal Transduction in in vitro Systems

The potential of this compound and related compounds to modulate cellular pathways, particularly those involved in inflammation and cell proliferation, is an active area of interest.

In the context of anti-inflammatory cascades, N-acylsulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory activities. nih.gov The mechanism of action for many anti-inflammatory agents involves the inhibition of pro-inflammatory mediators. For example, novel benzenesulfonamide (B165840) derivatives have demonstrated anti-inflammatory activity by suppressing pro-inflammatory cytokines in vitro. mdpi.comresearchgate.net The anti-inflammatory action of benzoic and salicylic (B10762653) acids has been linked to their ability to bind to cyclooxygenase (COX) enzymes, thereby inhibiting prostaglandin (B15479496) production. nih.gov

Regarding anti-tumor cellular proliferation mechanisms, anthranilic acid derivatives, which share a structural resemblance to the core of this compound, have been investigated for their antiproliferative effects. nih.govnih.govucr.edu Some of these derivatives have shown the ability to inhibit the growth of human cancer cell lines. nih.govnih.gov For instance, certain N-methylsulfonyl-indole derivatives have been found to possess dual COX-2/5-LOX inhibitory activity, which can contribute to their anti-inflammatory and anti-proliferative effects. nih.gov

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For N-acylsulfonamides and related benzoic acid derivatives, these studies provide insights into how chemical modifications influence biological activity. nih.gov

Impact of Aromatic Substituent Modifications on Target Affinity and Intrinsic Efficacy

The nature and position of substituents on the aromatic ring of benzoic acid derivatives can significantly impact their biological activity. SAR studies on N-arylanthranilic acids have demonstrated that modifications to the aromatic rings can lead to potent anti-inflammatory agents. nih.gov For example, in a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, the presence of a 2-nitrophenyl group was associated with high inhibitory activity against α-amylase and α-glucosidase. nih.gov

The bromine atom at the 5-position and the methylsulfonamido group at the 2-position of the benzoic acid ring in the title compound are expected to play a significant role in its electronic properties and binding interactions with molecular targets. Systematic modification of these substituents would be necessary to delineate their specific contributions to target affinity and efficacy.

Pharmacophore Modeling and Ligand Design Principles for this compound Analogues

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. The N-acylsulfonamide functional group is considered a valuable pharmacophore in medicinal chemistry. wikipedia.org

For the design of analogues of this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (the sulfonamide N-H), hydrogen bond acceptors (the sulfonyl and carbonyl oxygens), an aromatic ring, and a hydrophobic feature (the methyl group). Molecular modeling and docking studies of related sulfonamide derivatives have been used to understand their binding modes within the active sites of enzymes like carbonic anhydrase and α-glucosidase, providing a basis for the rational design of more potent inhibitors. acs.org These principles can be applied to the design of novel this compound analogues with enhanced biological activity.

Computational Modeling of Ligand-Target Interactions

Computational modeling, encompassing molecular docking and molecular dynamics simulations, is a cornerstone of modern drug discovery and chemical biology. These in silico techniques provide invaluable insights into how a small molecule, such as this compound, might interact with biological macromolecules.

Molecular Docking and Binding Site Analysis with Biomolecular Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the compound against a variety of known protein targets to identify potential binding partners. The process calculates the binding affinity, or the strength of the interaction, which is a key indicator of the compound's potential biological activity.

A hypothetical docking study would involve preparing the 3D structure of this compound and screening it against a library of protein structures. The results would highlight proteins where the compound fits well into a binding pocket, and the analysis of these interactions would reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the sulfonamide group could act as a hydrogen bond donor and acceptor, while the benzoic acid moiety could form salt bridges or hydrogen bonds. The bromine atom might participate in halogen bonding, a specific type of non-covalent interaction.

However, a thorough search of scientific databases reveals no specific molecular docking studies that have been published for this compound.

Molecular Dynamics Simulations of Compound-Target Complexes to Elucidate Binding Modes

Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the understanding of the ligand-target complex. MD simulations provide a dynamic view of the interaction over time, taking into account the flexibility of both the compound and the protein. This allows for a more accurate assessment of the stability of the binding mode and the energetic contributions of various interactions.

If a promising target were identified for this compound through docking, an MD simulation would be the next logical step. This would involve placing the docked complex in a simulated physiological environment (water, ions, etc.) and observing its behavior over nanoseconds or even microseconds. The resulting trajectory would provide information on the conformational changes of the protein upon ligand binding and the stability of the key interactions identified in the docking study.

As with molecular docking, there are no published molecular dynamics simulations specifically involving this compound.

Cellular Permeability and Intracellular Distribution in in vitro Model Systems

The ability of a compound to cross the cell membrane and reach its intracellular target is a critical determinant of its biological activity. In vitro assays using model systems are essential for evaluating these properties.

Standard assays to assess cellular permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using cell lines like Caco-2, which mimic the intestinal barrier. These assays would provide data on the passive permeability of this compound. The physicochemical properties of the compound, such as its lipophilicity (logP), polar surface area, and number of hydrogen bond donors and acceptors, would heavily influence its permeability.

To determine the intracellular distribution, techniques such as fluorescence microscopy could be employed, provided a fluorescently labeled version of the compound was synthesized. Alternatively, subcellular fractionation followed by analytical techniques like mass spectrometry could quantify the compound's concentration in different organelles.

No experimental data on the cellular permeability or intracellular distribution of this compound is currently available in the scientific literature.

Development of Chemical Probes and Activity-Based Probes Derived from the this compound Scaffold

Chemical probes are small molecules used to study and manipulate biological systems, while activity-based probes (ABPs) are a subclass that covalently binds to the active form of an enzyme. The scaffold of this compound possesses functionalities that could potentially be elaborated into such probes.

The development of a chemical probe would involve modifying the core structure to incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) and a reactive group if an ABP is desired. The benzoic acid or the sulfonamide could serve as anchor points for chemical modifications. The choice of target would guide the design of the probe to ensure specific labeling.

A literature search did not yield any reports on the development of chemical probes or activity-based probes derived from the this compound scaffold.

Preclinical Mechanistic Investigations in in vitro Cell Lines and Biochemical Assays for Specific Biological Phenomena

Preclinical investigations in in vitro systems are fundamental to understanding the mechanism of action of a compound. This involves treating various cell lines with the compound and observing its effects on cellular processes such as proliferation, apoptosis, and signaling pathways. Biochemical assays are used to determine if the compound directly interacts with and modulates the activity of specific enzymes or receptors.

Given the structure of this compound, it could be hypothesized to target a range of biological molecules. For example, sulfonamides are a well-known class of compounds with diverse biological activities, including antimicrobial and anticancer effects, often through enzyme inhibition.

However, there are no published preclinical studies in cell lines or biochemical assays that specifically investigate the biological effects or molecular targets of this compound.

Advanced Analytical and Spectroscopic Characterization in Research of 5 Bromo 2 Methylsulfonamido Benzoic Acid

High-Resolution Mass Spectrometry for Mechanistic Studies of Reactions and in vitro Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 5-Bromo-2-(methylsulfonamido)benzoic acid. It provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental formula (C₈H₈BrNO₄S). The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a clear signature in the mass spectrum.

In mechanistic studies, HRMS can be used to identify transient intermediates and byproducts in the synthesis of the target molecule, offering insights into the reaction pathway. By analyzing the exact masses of species present in a reaction mixture over time, researchers can construct a detailed picture of the transformation process.

For metabolite identification, complex biological samples are analyzed, often using liquid chromatography coupled with HRMS (LC-HRMS). This technique allows for the separation of the parent compound from its metabolites prior to mass analysis. Tandem mass spectrometry (MS/MS) is then employed to fragment the parent ion and any potential metabolite ions. Comparison of the fragmentation patterns helps to elucidate the structure of the metabolites, such as products of hydroxylation, demethylation, or conjugation, which are common metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Synthetic Intermediates and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, and the methyl protons. The aromatic region would display a characteristic splitting pattern corresponding to the 1,2,4-trisubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum complements the proton data by showing signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, and the methyl carbon.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the precise arrangement of substituents on the benzoic acid core.

For conformational analysis, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. acs.org NOESY detects through-space interactions between protons, providing crucial information about the preferred spatial orientation of the flexible methylsulfonamido group relative to the plane of the aromatic ring. This is vital for understanding how the molecule might interact with biological targets.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | ~13.0 | Singlet (broad) | - |

| NH | ~9.5 | Singlet (broad) | - |

| Ar-H (C6) | ~7.9 | Doublet | ~2.5 |

| Ar-H (C4) | ~7.6 | Doublet of doublets | ~8.8, 2.5 |

| Ar-H (C3) | ~7.2 | Doublet | ~8.8 |

| SO₂CH₃ | ~3.0 | Singlet | - |

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. Although data for the title acid is not publicly available, analysis of its close analogue, methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, offers significant insight. acs.orgresearchgate.net This related structure was solved in the monoclinic crystal system with the space group P2₁/c.

This technique determines exact bond lengths, bond angles, and torsion angles. Crucially, it elucidates the intermolecular interactions that govern the crystal packing. In related structures, such as 5-Bromo-2-(phenylamino)benzoic acid, pairwise O-H···O hydrogen bonds between the carboxylic acid groups are observed, leading to the formation of centrosymmetric dimers. nih.govresearchgate.net Similar strong hydrogen bonding would be expected for this compound, profoundly influencing its solid-state properties.

Table 2: Representative Crystallographic Data for a Closely Related Compound (Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate). researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0798 |

| b (Å) | 10.7853 |

| c (Å) | 19.5206 |

| β (°) | 90.306 |

| Volume (ų) | 1280.00 |

| Z | 4 |

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS, SFC) for Reaction Monitoring and Purity Assessment in Complex Research Mixtures

Chromatographic methods are essential for both qualitative and quantitative analysis of this compound throughout its synthesis and purification.

High-Performance Liquid Chromatography (HPLC)-MS: This is the most common technique for purity assessment. A reversed-phase HPLC method, often using a C18 column with a mobile phase of acetonitrile (B52724) and water (containing an acid modifier like formic acid), can effectively separate the target compound from starting materials and byproducts. up.ac.za The eluted peaks are detected by a UV detector and subsequently by a mass spectrometer, which confirms the identity of each component. This method is central to monitoring the progress of a reaction and determining the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid and the polar N-H group, direct analysis by GC-MS is challenging. Therefore, derivatization is required, typically by converting the acidic protons into less polar esters and silyl (B83357) ethers using reagents like BSTFA. pharmahealthsciences.netnih.gov The resulting volatile derivative can then be analyzed by GC-MS, which provides excellent separation efficiency and definitive mass spectral identification.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that can be used for both achiral and chiral separations. While the title compound is achiral, SFC could be applied to the separation of synthetic intermediates or related chiral analogues, often with greater speed and efficiency than traditional HPLC.

Spectroscopic Methods for Probing Molecular Interactions (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism)

These spectroscopic methods probe the electronic properties of the molecule and its interactions.

UV-Vis Spectroscopy: Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the benzene ring. pharmahealthsciences.net The positions and intensities of these absorption maxima are sensitive to the substituents on the ring and the solvent environment. youtube.com UV-Vis spectroscopy is routinely used to determine the concentration of the compound in solution and can be used to study interactions with other molecules, such as proteins or metal ions, which may cause shifts in the absorption spectrum.

Fluorescence Spectroscopy: While not all molecules are fluorescent, many aromatic compounds exhibit fluorescence. If the title compound is fluorescent, this technique can be a highly sensitive probe of its local molecular environment. Changes in fluorescence intensity or emission wavelength upon binding to a macromolecule can provide information on binding affinity and conformational changes. Studies on related bromobenzoic acids have utilized fluorescence to detect interactions with metal ions. nih.gov

Circular Dichroism (CD): As this compound is an achiral molecule, it will not produce a CD signal on its own. However, CD spectroscopy is a powerful tool for studying its interactions with chiral macromolecules like proteins or DNA. nih.gov Upon binding, an induced circular dichroism (ICD) signal may be observed in the absorption bands of the small molecule, providing evidence of binding and giving information about the chiral environment of the binding site. acs.org

Electrochemical Studies for Redox Properties and Electron Transfer Mechanisms in Solution

Electrochemical techniques, particularly cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. rsc.org By scanning a potential range and measuring the resulting current, CV can determine the oxidation and reduction potentials of the molecule.

Studies on substituted benzoic acids and aromatic sulfonamides reveal that both moieties can be electrochemically active. The benzoic acid group can undergo reduction, often involving the acidic proton. acs.org The aromatic ring can be oxidized or reduced at specific potentials, which are influenced by the electron-withdrawing nature of the bromo and sulfonamido substituents. These studies provide fundamental insights into the molecule's electron-donating or -accepting capabilities, which can be relevant to its mechanism of action or metabolic fate. researchgate.net

Comprehensive Computational and Theoretical Analysis of this compound Not Available in Publicly Accessible Literature

Following extensive and targeted searches for dedicated computational and theoretical investigations into the chemical compound this compound, it has been determined that specific, in-depth studies covering the requested analytical points are not available in the public domain.

The inquiry sought detailed information structured around a precise outline, including quantum chemical calculations, molecular dynamics simulations, QSAR/QSPR modeling, and spectroscopic parameter prediction for the specified molecule.

While searches yielded computational studies on structurally related compounds—such as other sulfonamide derivatives, various substituted benzoic acids, and the methyl ester of the target compound—no literature was found that provides the specific data required for this compound itself. Key areas where specific data for the target compound is absent include:

Quantum Chemical Calculations: No published Density Functional Theory (DFT) or ab initio studies were identified that specifically predict the pKa, Frontier Molecular Orbitals (FMO), or Electrostatic Potential Surfaces (EPS) for this molecule.

Molecular Dynamics Simulations: Information regarding the conformational landscapes or the effects of solvents on the behavior of this compound from molecular dynamics simulations is not present in the available literature.

QSAR and QSPR Modeling: While general QSAR studies on classes of benzoic acid derivatives exist chitkara.edu.in, specific quantitative structure-activity or structure-property relationship models developed for this compound (excluding clinical endpoints) were not found.

Spectroscopic Parameter Prediction: There is no available research that details the theoretical prediction of spectroscopic parameters (such as NMR or IR spectra) and their validation with experimental data for this specific compound.

Structural data for a related ester, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, is available, providing some insight into bond lengths and angles of a similar molecular framework nih.govresearchgate.net. However, this information does not address the specific computational and theoretical analyses requested for the parent acid.

Given the highly specific and technical nature of the required information, it is concluded that a comprehensive computational analysis as outlined has likely not been performed or published in a way that is publicly accessible. Therefore, it is not possible to construct the detailed scientific article as requested while adhering to the strict focus on this compound.

Computational and Theoretical Investigations of 5 Bromo 2 Methylsulfonamido Benzoic Acid

In Silico Screening and Virtual Library Design based on the 5-Bromo-2-(methylsulfonamido)benzoic Acid Scaffold for Target Identification

The unique structural features of this compound, which include a benzoic acid moiety, a sulfonamide linkage, and a bromine atom, make it an attractive starting point for the design of focused chemical libraries. These features offer multiple points for chemical modification, allowing for the systematic exploration of the chemical space around this core structure. Computational chemists leverage this potential to build "virtual libraries"—large, computationally generated collections of molecules based on the this compound scaffold.

While specific, in-depth studies focusing solely on the this compound scaffold for broad target identification are not extensively documented in publicly available literature, the principles of its application can be understood through related research on similar molecular frameworks, such as benzoic acid derivatives and sulfonamides. For instance, a structure-based virtual screening of benzoic acid derivatives has been successfully employed to identify potential inhibitors of the Trypanosoma cruzi trans-sialidase, an important target for Chagas disease. researchgate.netnih.govbenthamscience.com This highlights the utility of the benzoic acid core in guiding the discovery of novel enzyme inhibitors.

Similarly, sulfonamide derivatives have been the subject of computational docking studies to evaluate their binding affinity against bacterial targets like dihydropteroate (B1496061) synthase (DHPS). nih.gov These studies demonstrate the power of in silico screening to predict the biological activity of compounds containing the sulfonamide group.

The general workflow for utilizing the this compound scaffold in target identification would typically involve the following steps:

Scaffold-Based Library Enumeration: A virtual library is generated by computationally adding a variety of chemical substituents at one or more modification points on the this compound core. This process can generate millions of virtual compounds.

Target Database Selection: A database of known protein structures, often from the Protein Data Bank (PDB), is selected. This database can be comprehensive or focused on a particular class of proteins, such as kinases or proteases.

Virtual Screening (Docking): Each compound in the virtual library is then "docked" into the binding sites of the target proteins in the database. Docking algorithms predict the preferred orientation of the ligand (the virtual compound) when bound to the protein and estimate the strength of the interaction, typically represented by a docking score.

Hit Identification and Filtering: Compounds that show promising docking scores against specific targets are identified as "hits." These hits are then filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and the novelty of the chemical structure.

Target Hypothesis Generation: The proteins that consistently show strong interactions with a significant number of derivatives from the virtual library are prioritized as potential targets for the this compound scaffold. This process is often referred to as "target fishing" or "reverse docking."

Applications and Future Directions in Chemical Research

Role as a Privileged Chemical Scaffold in the Synthesis of Complex Organic Molecules

The sulfonamide group is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov This is due to its ability to act as a bioisostere of amide bonds but with altered physicochemical properties, and its capacity to form strong hydrogen bonds with biological targets. nih.govyork.ac.uk The benzoic acid moiety is also a cornerstone in the synthesis of a vast array of pharmaceuticals and other functional molecules. nih.govresearchgate.net

The compound 5-Bromo-2-(methylsulfonamido)benzoic acid itself is considered a versatile small molecule scaffold, serving as a foundational building block for more complex structures. researchgate.net Its utility is demonstrated in the synthesis of various bioactive molecules. For instance, derivatives of 2-sulfonamidobenzoic acid have been used to create allosteric modulators of the MrgX1 receptor, which is a target for pain management. mdpi.com The synthesis involves coupling the anthranilic acid precursor with a sulfonyl chloride, followed by amide bond formation. mdpi.com Furthermore, 3-sulfonamido benzoic acid derivatives have been designed and synthesized as potent antagonists for the P2Y14 receptor, a target for inflammatory diseases like acute lung injury. nih.gov

The bromine atom on the scaffold provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This trifunctionality (carboxylic acid, sulfonamide, and bromo group) makes it an ideal starting point for combinatorial chemistry and the generation of compound libraries for drug discovery.

Utility as a Precursor for Advanced Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks, Functional Polymer Synthesis)

While specific examples utilizing this compound in the synthesis of advanced materials are not yet prominent in the literature, its structural components suggest significant potential in this area.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. youtube.com Organic linkers containing carboxylic acids are widely used in MOF synthesis. youtube.com Furthermore, the incorporation of sulfonic acid or sulfonamide functionalities into MOF linkers has been shown to enhance properties such as catalytic activity, gas storage, and proton conductivity. alfa-chemistry.comnih.gov For example, Zr-based multivariate MOFs have been prepared using sulfone-containing dicarboxylic acids to create materials for the extraction of sulfonamide antibiotics. nih.gov The combination of a carboxylic acid for metal coordination and a sulfonamide group for pore functionalization within a single linker like this compound could lead to novel MOFs with tailored properties.

Covalent Organic Frameworks (COFs): COFs are another class of porous crystalline polymers where building blocks are linked by strong covalent bonds. The principles of reticular chemistry that govern MOF synthesis are also applicable to COFs. The functional groups present in this compound could potentially be utilized in the polycondensation reactions used to form COFs.

Functional Polymer Synthesis: Benzoic acid and its derivatives are used in the synthesis of functional polymers. beilstein-journals.orgresearchgate.net For instance, they can be incorporated into polyamides or polyesters. bldpharm.com Similarly, polymers containing sulfonamide groups have been synthesized, often exhibiting interesting properties such as pH-responsiveness, which is valuable for biomedical applications. researchgate.net The polymerization of monomers derived from this compound could yield functional polymers with unique thermal, mechanical, or biological properties.

Integration into Fragment-Based Drug Discovery and Design Methodologies in Academic Settings

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in both industry and academia for the identification of lead compounds. sygnaturediscovery.comresearchgate.net This approach involves screening libraries of small, low-complexity molecules (fragments) for weak binding to a biological target. sygnaturediscovery.com These initial hits are then optimized and grown into more potent drug candidates.

The sulfonamide moiety is a common feature in fragment libraries due to its favorable properties for drug-protein interactions. nih.govscribd.com Screening of sulfonamide-containing fragments has been successfully employed to identify inhibitors for various targets, including the 20S proteasome. scribd.com Given that academic institutions now have greater access to FBDD technologies and fragment libraries, a compound like this compound represents an ideal candidate for inclusion in such screening collections. acs.org Its relatively low molecular weight and presence of key pharmacophoric features make it a suitable starting point for an FBDD campaign. The bromine atom also provides a straightforward vector for fragment elaboration through established chemical reactions. acs.org

A modular synthetic platform for the elaboration of fragments has been developed that utilizes robust reactions like sulfonamide formation and Suzuki-Miyaura cross-coupling, highlighting the utility of scaffolds like the one for rapidly generating more complex and potent molecules from initial fragment hits. acs.org

Contribution to the Development of New Synthetic Methodologies and Reagents based on Benzoic Acid/Sulfonamide Chemistry

The development of novel synthetic methods is a cornerstone of organic chemistry research. While this compound is often the product of synthetic procedures, its unique substitution pattern also makes it a valuable substrate for the development of new reactions.

For example, the presence of ortho-amino or sulfonamido groups on a benzoic acid can influence the reactivity of the carboxylic acid or the aromatic ring. Research into the synthesis of coumarins from ortho-methoxy benzoyl chlorides and alkynes demonstrates how ortho-substituents can direct novel reaction pathways. chemicalbook.com Similarly, studies on the synthesis of complex heterocyclic systems, such as oxobenzoxazine frameworks, have utilized ortho-sulfonamido substituted precursors. researchgate.net

The development of new catalytic systems for C-H activation or cross-coupling reactions could utilize substrates like this compound to test the scope and limitations of the new methodology. The interplay between the directing ability of the sulfonamide and carboxylic acid groups, and the reactivity of the C-Br bond, presents a rich platform for exploring new chemical transformations. Recent advances in sulfonamide synthesis, including metal-free and sustainable methods, continue to expand the toolkit available to chemists working with these scaffolds. york.ac.ukpreprints.org

Potential as a Research Tool or Ligand for Probing Biological Systems and Pathways

Substituted benzoic acids and sulfonamides are frequently used as ligands to study the structure and function of proteins. Their ability to engage in specific interactions, such as hydrogen bonding and salt bridges, makes them effective probes for enzyme active sites and receptor binding pockets.

For instance, sulfamoyl benzoic acid analogues have been synthesized and used as specific agonists for the LPA2 receptor, with computational docking studies rationalizing their binding mode. nih.gov This demonstrates the potential for derivatives of this compound to be developed into selective ligands for other biological targets. The bromine atom can also serve as a heavy atom for phasing in X-ray crystallography, aiding in the determination of protein structures.

Furthermore, functionalized scaffolds are increasingly being used to enhance tissue regeneration by providing both structural support and biochemical cues. nih.govnih.gov Benzoic acid derivative-modified biomaterials have been developed for applications in treating neurodegenerative diseases. nih.gov The unique combination of functional groups in this compound could be leveraged to create novel bioconjugates or functionalized surfaces for studying cell adhesion, signaling, and other biological processes.

Interdisciplinary Research Opportunities Spanning Organic Chemistry, Chemical Biology, and Materials Science

The inherent functionality of this compound makes it a prime candidate for interdisciplinary research that bridges the gap between traditional scientific fields.

Organic Chemistry and Chemical Biology: The synthesis of derivatives of this scaffold for use as enzyme inhibitors, receptor antagonists, or biological probes is a classic example of the synergy between these two fields. mdpi.comnih.gov The design of such molecules often relies on computational modeling, while their synthesis and biological evaluation require the expertise of both organic chemists and biologists.

Organic Chemistry and Materials Science: The use of this compound or its derivatives as building blocks for novel MOFs, COFs, or functional polymers represents a significant opportunity at the interface of organic and materials chemistry. alfa-chemistry.combldpharm.comresearchgate.net The goal would be to create materials with tailored porosity, catalytic activity, or biocompatibility.

Chemical Biology and Materials Science: The development of "smart" materials that can interact with biological systems in a controlled manner is a rapidly growing area of research. This could involve immobilizing derivatives of this compound onto surfaces or nanoparticles to create biosensors, drug delivery vehicles, or functionalized scaffolds for tissue engineering. nih.govnih.gov

The table below illustrates potential interdisciplinary research avenues for derivatives of this compound.

| Research Area | Organic Chemistry Contribution | Chemical Biology Contribution | Materials Science Contribution |

| Novel Therapeutics | Synthesis of compound libraries, optimization of lead compounds. | High-throughput screening, assay development, in vivo studies. | Development of drug delivery systems, formulation studies. |

| Advanced Materials | Design and synthesis of novel linkers and monomers. | Biocompatibility testing, study of protein-material interactions. | Material characterization (e.g., porosity, stability), device fabrication. |

| Biosensors | Synthesis of functionalized probes and surface modifications. | Ligand-receptor binding studies, assay validation. | Sensor design and fabrication, signal transduction analysis. |

Future Challenges and Emerging Perspectives in Academic Research on this compound Derivatives

While the potential of this compound and its derivatives is significant, several challenges and emerging perspectives will shape future academic research in this area.

Challenges:

Synthesis of Polysubstituted Aromatics: The regioselective synthesis of polysubstituted aromatic compounds can be challenging. Developing efficient and scalable synthetic routes to a wide range of derivatives of this compound with diverse substitution patterns will be crucial for exploring their full potential.

Biocompatibility and Toxicity: For any application in chemical biology or medicine, the biocompatibility and potential toxicity of new compounds must be thoroughly evaluated. This is a critical hurdle for the translation of academic research into practical applications. ijcrt.org

Material Stability: For applications in materials science, particularly for MOFs and polymers, ensuring the long-term chemical and thermal stability of the resulting materials is essential.

Emerging Perspectives:

Sustainable Chemistry: There is a growing emphasis on developing green and sustainable synthetic methods. Future research will likely focus on the use of environmentally benign reagents and solvents, as well as catalytic methods that minimize waste.

Multifunctional Scaffolds: The design of single molecules that can perform multiple functions (e.g., a therapeutic agent that is also a diagnostic probe, or a material that is both catalytic and selective) is a major trend in chemical research. The trifunctional nature of this compound makes it an excellent platform for developing such multifunctional systems.

Computational Design: The increasing power of computational chemistry will play a more significant role in predicting the properties of new derivatives and materials, thereby guiding synthetic efforts and accelerating the discovery process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(methylsulfonamido)benzoic Acid with high purity?

- Methodology : Begin with 2-aminobenzoic acid derivatives. Introduce bromine at the 5-position via electrophilic aromatic substitution using brominating agents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Subsequent sulfonamidation involves reacting the amine with methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts. Purify intermediates via recrystallization (ethanol/water) and confirm purity using HPLC (>98% purity, as in for analogous compounds). Final purification may require column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C5, sulfonamido at C2). Compare chemical shifts with analogous sulfonamides (e.g., ).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~318 g/mol for C₉H₈BrNO₄S).

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1300–1350 cm⁻¹) and carboxylic acid O-H/N-H stretches (~2500–3300 cm⁻¹). Reference IR databases for similar benzoic acids ( ).

- HPLC : Monitor purity using reverse-phase C18 columns (e.g., 95:5 acetonitrile/water + 0.1% TFA) .

Q. How should researchers handle storage and stability of this compound?

- Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent degradation ( recommends similar conditions for brominated benzoic acids). Pre-dry storage vials under vacuum to avoid hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess decomposition .

Advanced Research Questions

Q. How does the methylsulfonamido group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The sulfonamido group acts as a strong electron-withdrawing group, activating the benzene ring toward electrophilic attack at specific positions. Use DFT calculations (e.g., Gaussian09) to map electron density distributions. Experimentally, compare reaction rates with non-sulfonamidated analogs in SNAr reactions (e.g., displacement of bromide with amines). Monitor regioselectivity via LC-MS and NMR .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodology :

- Variable Temperature NMR : Probe dynamic effects (e.g., restricted rotation of the sulfonamido group) by acquiring spectra at 25°C and −40°C.

- 2D NMR (COSY, NOESY) : Assign overlapping peaks and confirm spatial proximity of protons.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (if crystalline). For non-crystalline samples, compare with computational NMR predictions (e.g., ACD/Labs or MestReNova) .

Q. What experimental designs are suitable for studying the compound’s stability in biological matrices?

- Methodology : Simulate physiological conditions by incubating the compound in phosphate-buffered saline (PBS, pH 7.4) and human plasma at 37°C. Sample at intervals (0, 6, 24, 48 hrs) and quantify degradation via UPLC-MS/MS. Identify metabolites using high-resolution orbitrap MS. Compare degradation pathways with structurally related compounds (e.g., ’s stability protocols for brominated acids) .

Q. How to model the compound’s interactions with biological targets (e.g., enzymes) computationally?

- Methodology :

- Molecular Docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., carbonic anhydrase, a common sulfonamide target). Validate poses with MD simulations (GROMACS) to assess binding stability.

- Binding Free Energy Calculations : Use MM-PBSA/GBSA to estimate ΔG of interaction. Compare with experimental IC₅₀ values from enzymatic assays (e.g., fluorescence-based inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。